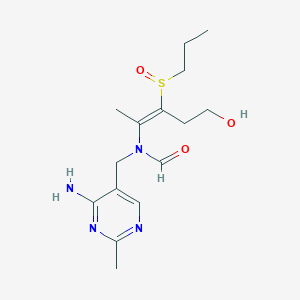
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a chlorophenylthio group and a dimethylpyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Chlorophenylthio Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylthio intermediate.
Coupling with Dimethylpyrrole: The intermediate is then coupled with 2,5-dimethyl-1H-pyrrole under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
- 2-((4-Bromophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Methylphenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Fluorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
The presence of the 4-chlorophenylthio group in 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the chlorinated version may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
特性
CAS番号 |
75129-73-6 |
|---|---|
分子式 |
C14H15ClN2OS |
分子量 |
294.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-3-4-11(2)17(10)16-14(18)9-19-13-7-5-12(15)6-8-13/h3-8H,9H2,1-2H3,(H,16,18) |
InChIキー |
ADYFVDXCRMTIPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1NC(=O)CSC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

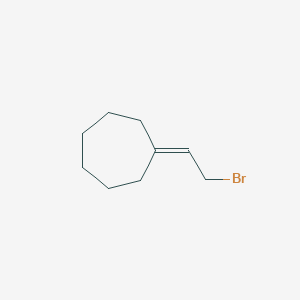

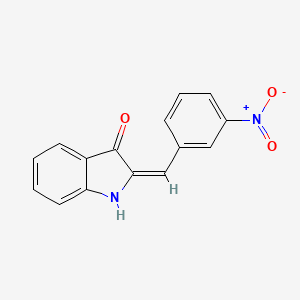
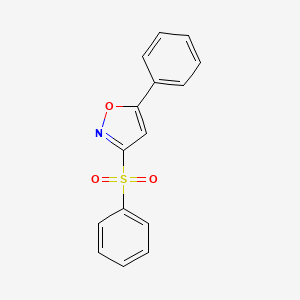
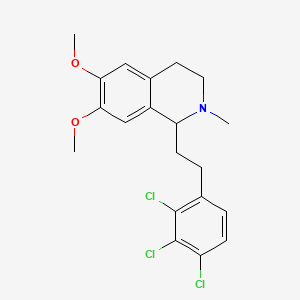
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
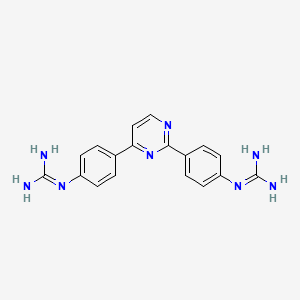
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

